(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

Catalog No.
S766108
CAS No.
146796-02-3
M.F
C7H8O3S
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

CAS Number

146796-02-3

Product Name

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5,8H,1-2H2

InChI Key

YFCHAINVYLQVBG-UHFFFAOYSA-N

SMILES

C1C(OC2=CSC=C2O1)CO

Canonical SMILES

C1C(OC2=CSC=C2O1)CO

Hydroxymethyl EDOT (EDT-methanol) is a conjugated polymer that is used as a precursor of ethylenedioxythiophene (EDOT). The hydroxymethyl groups in the EDOT monomers enhance the electro-polymerization in an aqueous solution to form an electro-active hydrophilic polymer.

Organic Electronics

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol is an attractive building block for organic electronics due to its unique properties. The presence of the thiophene ring and the dioxin moiety contributes to its electron-rich character, making it a potential candidate for:

  • Organic light-emitting diodes (OLEDs): Research suggests its potential application in OLEDs due to its ability to transport charges efficiently [].
  • Organic field-effect transistors (OFETs): Studies have explored its use in OFETs, demonstrating its potential for high-performance organic transistors [].

Precursor for Polymer Synthesis

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol can act as a precursor for the synthesis of functional polymers. The presence of the hydroxyl group allows for further chemical modifications, enabling the creation of polymers with specific properties:

  • Conjugated polymers: Research suggests its use in the synthesis of conjugated polymers with potential applications in organic solar cells and organic photovoltaics.
  • Biocompatible polymers: Modifications of the hydroxyl group can lead to the development of biocompatible polymers for drug delivery or tissue engineering applications.

Medicinal Chemistry

While research is still ongoing, (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol shows potential for applications in medicinal chemistry:

  • Drug discovery: The molecule's structure offers a platform for developing new drugs by incorporating it into various scaffolds and exploring its interaction with biological targets.

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol, commonly referred to as hydroxymethyl ethylenedioxythiophene, is a significant compound in the field of organic chemistry. It has a molecular formula of C7H8O3S and a molecular weight of 172.20 g/mol. This compound is a derivative of ethylenedioxythiophene and serves as a precursor for the synthesis of electroactive polymers, which are crucial in various applications such as organic electronics and conductive materials .

  • Oxidation: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol can be oxidized to generate corresponding oxides.
  • Reduction: It can also participate in reduction reactions to yield various reduced forms.
  • Substitution: The hydroxymethyl group allows for substitution reactions, facilitating the formation of diverse derivatives. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Research indicates that (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol exhibits potential biological activities. It has been incorporated into polymer-based photocatalysts through atom-economic C–H direct arylation polymerization. Its solubility and stability in aqueous solutions suggest good bioavailability, making it suitable for biomedical applications such as biodegradable conducting macromonomers .

The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol typically involves organic synthesis techniques. A common method includes:

  • Formation of Thieno[3,4-b][1,4]dioxine: Reacting thiophene with 1,4-dioxane to establish the thieno structure.
  • Hydroxymethyl Derivative Formation: Converting the thieno compound to its hydroxymethyl derivative through further

Studies have shown that (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol interacts with various biological systems. Notably, it is characterized as a CYP1A2 inhibitor but does not inhibit other cytochrome P450 enzymes like CYP2C19 or CYP2D6. Its pharmacokinetic profile suggests high gastrointestinal absorption and moderate skin permeability .

Several compounds share structural similarities with (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol. Here are some notable examples:

Compound NameSimilarity ScoreUnique Features
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine0.67Bromination enhances electronic properties
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde0.60Contains an aldehyde group which may influence reactivity
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde0.59Dicarbaldehyde structure increases potential functionalization
2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine0.59Offers enhanced stability due to additional thiophene rings
5-Hydroxy-2-thiophenecarboxaldehyde0.51Hydroxyl group may enhance solubility and reactivity

These compounds highlight the unique characteristics of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol while showcasing its potential versatility in various applications compared to its analogs .

XLogP3

0.7

Dates

Last modified: 08-15-2023

Explore Compound Types